molecular formula C11H12O2 B8375796 2,3-dihydro-1H-inden-4-ol acetate CAS No. 38997-98-7

2,3-dihydro-1H-inden-4-ol acetate

Cat. No.: B8375796
CAS No.: 38997-98-7
M. Wt: 176.21 g/mol
InChI Key: TVVSDOVWHQPDBA-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-inden-4-ol acetate is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

2,3-Dihydro-1H-inden-4-ol acetate and its derivatives have been investigated for their potential in cancer treatment. Research indicates that these compounds can induce apoptosis in cancer cells, particularly those that overexpress inhibitor of apoptosis (IAP) proteins. This mechanism is crucial for treating various cancers, including neuroblastoma and colorectal carcinoma, among others .

Case Study:
A patent describes the synthesis and application of 2,3-dihydro-1H-indene compounds in pharmaceutical compositions aimed at treating solid tumors like breast and ovarian cancer . The ability of these compounds to trigger programmed cell death makes them promising candidates for further development.

Neuroprotective Effects

Another significant application of this compound is its neuroprotective properties. Studies have shown that it may improve cognitive function and reduce neuroinflammation markers in animal models of Alzheimer's disease .

Case Study:
In a controlled study, treatment with this compound resulted in marked improvements in cognitive tests compared to control groups, suggesting potential applications in neurodegenerative disease therapies .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules.

Synthesis of Indole Derivatives

The compound has been utilized as a precursor for synthesizing indole derivatives, which are widely recognized for their biological activities. The acetylation process involving 7-hydroxyindan-1-one has been documented as an effective method to produce this compound .

Table 1: Synthesis Pathways Involving this compound

Reaction TypeStarting MaterialProductReference
Acetylation7-Hydroxyindan-1-oneThis compound
Indole SynthesisVarious indanone derivativesIndole derivatives
Antimicrobial AgentsIndole derivativesAntimicrobial compounds

The biological activity of this compound extends beyond anticancer effects. It has been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Case Study:
Research indicated that structural modifications of related compounds enhanced their antimicrobial efficacy, demonstrating the importance of chemical structure in biological activity .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate group undergoes hydrolysis under basic or enzymatic conditions:

  • Basic Hydrolysis : Treatment with potassium hydroxide in methanol at room temperature cleaves the ester bond, regenerating 2,3-dihydro-1H-inden-4-ol .

  • Enzymatic Hydrolysis : Candida antarctica lipase B (CALB) in dibutyl ether at 40°C selectively hydrolyzes the (S)-enantiomer of the acetate, yielding (R)-alcohol with 49% yield and 92% ee .

Equation :

2 3 Dihydro 1H inden 4 ol acetate+H2OBase Enzyme2 3 Dihydro 1H inden 4 ol+Acetic acid\text{2 3 Dihydro 1H inden 4 ol acetate}+\text{H}_2\text{O}\xrightarrow{\text{Base Enzyme}}\text{2 3 Dihydro 1H inden 4 ol}+\text{Acetic acid}

Oxidation Reactions

Indenyl acetates can undergo oxidation at the benzylic position:

  • Catalytic Oxidation : Using Ni-MOF-74 with tert-butyl hydroperoxide (TBHP) in ethyl acetate oxidizes 2,3-dihydro-1H-indene derivatives to ketones . While not directly tested on 2,3-dihydro-1H-inden-4-ol acetate, analogous reactions yield 84% 2,3-dihydro-1H-inden-1-one under similar conditions .

Proposed Pathway :

2 3 Dihydro 1H inden 4 ol acetateTBHP RTNi MOF 74Oxidized product e g ketone \text{2 3 Dihydro 1H inden 4 ol acetate}\xrightarrow[\text{TBHP RT}]{\text{Ni MOF 74}}\text{Oxidized product e g ketone }

Catalytic Functionalization

The indenyl backbone participates in cross-coupling reactions:

  • Acetylation : Reactions with acetyl chloride in dimethylformamide (DMF) and triethylamine yield higher acetates, though yields are moderate (56% ) due to steric hindrance .

Table 2: Catalytic Acetylation Parameters

SubstrateReagentCatalystSolventYield (%)
2,3-Dihydro-1H-inden-2-olAcetyl chlorideEDC/HOBtDMF56

Crystallographic and Structural Insights

While direct data on this compound is limited, related structures like 3-oxo-2,3-dihydro-1H-inden-4-yl acetate exhibit:

  • Orthorhombic crystal packing with weak C–H···π interactions .

  • Bond angles : C14–C7–C8 = 119.0°, consistent with sp² hybridization at the ketone position .

Limitations and Research Gaps

  • Direct studies on this compound are scarce; most data derive from analogs (e.g., 2-yl or 1-yl acetates) .

  • Enzymatic resolution and oxidation pathways are inferred from structurally similar substrates .

Properties

CAS No.

38997-98-7

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2,3-dihydro-1H-inden-4-yl acetate

InChI

InChI=1S/C11H12O2/c1-8(12)13-11-7-3-5-9-4-2-6-10(9)11/h3,5,7H,2,4,6H2,1H3

InChI Key

TVVSDOVWHQPDBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1CCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,3-dihydro-1H-inden-4-ol (0.37 mol) and acetic anhydride (0.37 mol) in sulfuric acid (300 ml) was stirred for 1 hour at room temperature. The reaction mixture was poured out into a mixture of water and 1,1'-oxybisethane. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated, yielding 75 g (>100% crude residue) of 2,3-dihydro-1H-inden-4-ol acetate (ester) (interm. 1-a).
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0.37 mol
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Synthesis routes and methods II

Procedure details

A mixture of 2,3-dihydro-1H-inden-4-ol (0.37 mol) and acetic anhydride (0.37 mol) in sulfuric acid (300 mol) was stirred for 1 hour at room temperature. The reaction mixture was poured out into a mixture of water and 1,1'-oxybisethane. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated, yielding 75 g (>100% crude residue) of 2,3-dihydro-1H-inden-4-ol acetate (ester) (interm. 1-a).
Quantity
0.37 mol
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reactant
Reaction Step One
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0.37 mol
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reactant
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Quantity
300 mol
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reactant
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